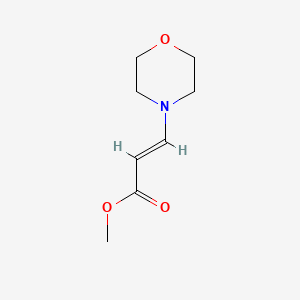

Methyl (E)-3-Morpholinoacrylate

Übersicht

Beschreibung

Methyl (E)-3-Morpholinoacrylate (MMA) is a monomeric compound that has been widely used in the synthesis of polymers, and in the development of new materials. MMA has a wide range of applications in the fields of science and technology, including biomedical applications, where it has been used to create drug delivery systems, tissue engineering scaffolds, and biomaterials for regenerative medicine. MMA is also used in the synthesis of polymers for use in the production of plastics, coatings, and adhesives.

Wissenschaftliche Forschungsanwendungen

Textile Industry: Dye Adsorption

Methyl (E)-3-Morpholinoacrylate: can be utilized in the textile industry for the adsorption of dyes from wastewater. The compound’s functional groups can interact with dyes like Methyl Red, aiding in their removal and contributing to environmental sustainability .

Food Industry: Pectin Modification

In the food industry, Methyl (E)-3-Morpholinoacrylate can be involved in the modification of pectin. This process enhances the properties of pectin, which is used as a gelling agent in jams and as a stabilizer in various food products .

Enhanced Oil Recovery

The compound’s derivatives, such as fatty acid methyl esters, show promise in reducing minimum miscibility pressure in enhanced oil recovery applications. This can improve the efficiency of extracting oil from reservoirs .

Polymer Synthesis

Methyl (E)-3-Morpholinoacrylate: can be a precursor for reactive polymers. These polymers have a wide range of applications, including biochemical assays, drug delivery systems, and as supports for catalysts .

Pharmaceutical Applications

The compound can be used to synthesize polymers that are useful in pharmaceutical applications. For instance, it can be used to create polymers that aid in drug formulation and delivery, potentially improving the efficacy of medications .

Research and Development: Analytical Techniques

In R&D, Methyl (E)-3-Morpholinoacrylate can be used in analytical techniques such as X-Ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM) for the analysis of various materials .

Wirkmechanismus

- It’s essential to note that Methyl (E)-3-Morpholinoacrylate belongs to the indole derivatives class, which has diverse biological activities . These compounds often interact with specific receptors or enzymes.

Target of Action

Pharmacokinetics (ADME)

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : Data from DrugBank: Ademetionine (SAMe). Link

Eigenschaften

IUPAC Name |

methyl (E)-3-morpholin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGDIQBAFODGRV-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (E)-3-Morpholinoacrylate | |

CAS RN |

101471-73-2, 1009-80-9 | |

| Record name | 2-Propenoic acid, 3-(4-morpholinyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101471732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC520227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

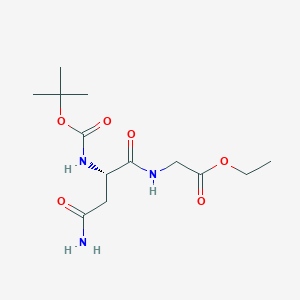

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

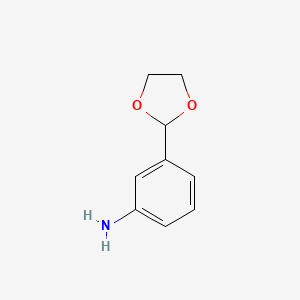

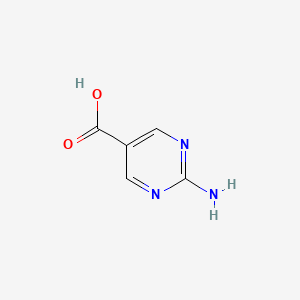

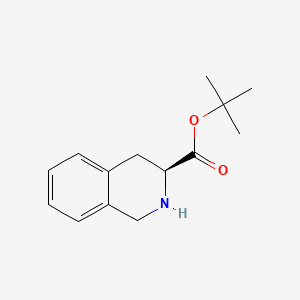

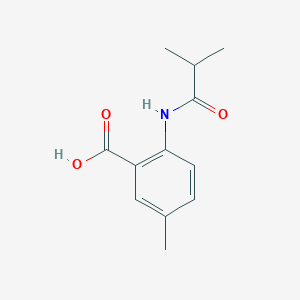

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)